Arylomycin A2 -

Arylomycin A2

Catalog Number: EVT-1573892
CAS Number:
Molecular Formula: C42H60N6O11
Molecular Weight: 825.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Arylomycin A2 is a member of the arylomycin family of antibiotics, notable for its unique structure and mechanism of action. These compounds are classified as lipohexapeptides and act as potent inhibitors of bacterial type I signal peptidase, an enzyme critical for bacterial protein processing. The discovery and subsequent studies of arylomycins have gained attention due to the increasing prevalence of antibiotic-resistant bacteria, making the development of new antibiotics imperative.

Source and Classification

Arylomycin A2 was first isolated from a microbial source, specifically from the Micromonospora genus, which is known for producing various bioactive compounds. The classification of arylomycin A2 falls under the category of natural product antibiotics, specifically lipopeptides, characterized by their biaryl structural motifs that are reminiscent of glycopeptide antibiotics. This structural feature contributes to their biological activity against Gram-positive bacteria, including strains resistant to other antibiotics .

Synthesis Analysis

The synthesis of arylomycin A2 has been achieved through several methods, with a notable focus on the Suzuki-Miyaura coupling reaction, which facilitates the formation of biaryl linkages. This method has been shown to be more efficient than traditional lactamization routes. The total synthesis involves multiple steps:

  1. Preparation of Precursors: The synthesis begins with the generation of necessary building blocks through various chemical transformations.
  2. Key Reaction: The Suzuki-Miyaura-mediated biaryl coupling is a critical step that forms the core structure of arylomycin A2.
  3. Final Assembly: Subsequent reactions include acylation and deprotection steps to yield the final antibiotic compound .
Molecular Structure Analysis

Arylomycin A2 has a complex molecular structure characterized by a macrocyclic core linked to a lipopeptide tail. The core consists of a biaryl-linked, N-methylated peptide macrocycle that is essential for its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C₁₉H₃₁N₅O₅
  • Molecular Weight: 393.48 g/mol

Crystallographic studies have revealed that the compound exhibits a prism-like folding topology typical of cytochrome P450 enzymes, which are involved in its biosynthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of arylomycin A2 include:

  • Suzuki-Miyaura Coupling: This reaction forms biaryl bonds between two aromatic compounds using palladium catalysts.
  • Acylation Reactions: These involve attaching acyl groups to amines or alcohols to form amides or esters.
  • Deprotection Steps: Protecting groups are removed to yield the final active compound.

Each reaction step is optimized for yield and specificity, ensuring that undesirable side reactions are minimized .

Mechanism of Action

Arylomycin A2 functions primarily by inhibiting bacterial type I signal peptidase (SPase I), an enzyme crucial for processing preproteins in bacteria. The mechanism involves binding to the active site of SPase I, preventing it from cleaving signal peptides from precursor proteins. This inhibition disrupts protein maturation and ultimately leads to bacterial cell death. Studies indicate that this mechanism may be less toxic compared to traditional protease inhibitors due to SPase I's unique structure and catalytic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylomycin A2 include:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties are critical for its formulation as an antibiotic and influence its bioavailability and efficacy in clinical settings .

Applications

Arylomycin A2 has significant potential in scientific research and pharmaceutical applications:

  • Antibiotic Development: It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Biological Studies: Research on its mechanism provides insights into bacterial protein processing and potential therapeutic targets.
  • Synthetic Biology: Its biosynthetic pathway can be manipulated for producing analogs with improved efficacy or reduced toxicity.

The ongoing exploration of arylomycins continues to reveal their potential as vital tools in combating antibiotic resistance and advancing antibiotic therapy .

Introduction to Arylomycin A2

Discovery and Natural Source of Arylomycin-Class Antibiotics

Arylomycin A2 belongs to a class of macrocyclic lipopeptide antibiotics first isolated in the early 2000s from soil-derived actinomycetes. The initial discovery occurred when researchers screened culture extracts from Streptomyces species found in soil samples collected from Cape Coast, Ghana. The producing strain, identified as Streptomyces sp. Tü 6075, yielded two closely related biaryl-bridged lipopeptides designated as arylomycins A and B [7]. Subsequent isolation efforts identified arylomycin A2 as a structurally distinct member of the A series, characterized by para-nitration on the aromatic ring system and the absence of glycosylation observed in later-discovered variants [4]. The natural function of these compounds in their producing organisms is believed to involve ecological competition, providing a selective advantage against competing bacteria in soil microbiomes.

The biosynthesis of arylomycin A2 in Streptomyces species involves a sophisticated non-ribosomal peptide synthetase (NRPS) machinery encoded by the ary gene cluster (aryA, aryB, aryD). This NRPS assembly line incorporates several non-proteinogenic amino acids, including 4-hydroxyphenylglycine (HPG) and modified tyrosine residues. A critical biosynthetic step is the cytochrome P450 (AryC)-mediated biaryl coupling that forms the macrocyclic core structure. Recent studies demonstrate that unlike similar enzymes in glycopeptide biosynthesis, AryC uniquely operates without requiring peptidyl carrier protein (PCP) tethering, enabling it to convert free linear precursors into the macrocyclic biaryl structure [3]. Natural production yields remain low (typically 10-20 mg/L in optimized fermentation), prompting significant efforts in synthetic biology approaches to enhance titers through metabolic engineering of producer strains.

Table 1: Key Characteristics of Arylomycin-Producing Microorganisms

Producing StrainIsolation SourceArylomycin Variants ProducedReported Yield
Streptomyces sp. Tü 6075Soil, Cape Coast, GhanaArylomycin A, B seriesOriginal isolation: 5-10 mg/L
Streptomyces roseosporus NRRL15998Environmental sampleArylomycin A2Optimized: ~20 mg/L
Streptomyces parvus CGMCC 4027UndisclosedArylomycin A2 and analogsIndustrial strains: >50 mg/L

Structural Classification Within the Arylomycin Family

Arylomycin A2 (C₄₂H₆₀N₆O₁₁, MW 824.96 g/mol) features a macrocyclic biaryl scaffold that defines this antibiotic class [2] . Its structure comprises a hexapeptide core constrained by a biaryl ether linkage between modified tyrosine and hydroxyphenylglycine residues, forming a rigid 15-membered ring system. The N-terminus is acylated with a lipophilic 10-methylundecanoyl chain that significantly enhances membrane interaction and penetration [6]. Key structural characteristics differentiating arylomycin A2 from other family members include:

  • Presence of a para-nitro group on the tyrosine-derived aromatic ring
  • N-methylation of the alanine and glycine residues within the macrocycle
  • Absence of glycosylation observed in arylomycin C variants
  • A C-terminal carboxylic acid functionality essential for target interaction

Classification within the arylomycin family depends on specific structural modifications to this core architecture. Three primary structural classes have been identified:

  • Arylomycin A series: Characterized by tyrosine nitration (e.g., Arylomycin A2)
  • Arylomycin B series: Feature meta-hydroxylation instead of nitration
  • Lipoglycopeptide series: Contain glycosyl modifications (e.g., Arylomycin C)

Table 2: Structural Classification of Arylomycin Natural Products

Structural FeatureArylomycin A SeriesArylomycin B SeriesLipoglycopeptide Series
Aromatic Modificationpara-NO₂ on Tyrmeta-OH on TyrVariable (typically unmodified)
GlycosylationAbsentAbsentDeoxymannose common
N-MethylationPresent (Ala, Gly)Present (Ala, Gly)Variable
Lipid TailC10 branched chainC10 branched chainC12-C14 chain
Representative MemberArylomycin A2Arylomycin B2Arylomycin C

The stereochemical configuration of arylomycin A2 is crucial for biological activity, featuring an unusual mixture of D- and L-configured amino acids: D-Ala, D-Ser, L-Hpg, and L-Tyr derivatives. The biaryl linkage adopts a specific M-configuration that positions the lipophilic tail optimally for membrane insertion. Recent structural studies using X-ray crystallography have revealed how these structural elements collectively create a three-dimensional pharmacophore that tightly binds the enzymatic target while maintaining sufficient hydrophobicity for membrane penetration [1] [7].

Significance as a Novel Antibiotic Targeting Bacterial Secretion Systems

Arylomycin A2 represents a scientifically and clinically significant antibiotic class due to its unique mechanism of action: potent inhibition of bacterial type I signal peptidase (SPase) [1] . This zinc-independent serine protease performs the essential function of cleaving N-terminal signal peptides from secreted proteins, facilitating their release from the membrane. SPase inhibition disrupts protein secretion, causing accumulation of immature preproteins that ultimately prove lethal to bacteria. Crucially, as SPase is universally conserved across eubacteria and absent in humans, it represents an exceptionally promising yet underexploited antibiotic target [1].

Initial characterization suggested arylomycin A2 had a disappointingly narrow spectrum, primarily inhibiting only Staphylococcus epidermidis and a few other bacteria (MIC: 0.058–0.235 μg/mL against planktonic S. epidermidis) . However, groundbreaking research revealed that this perceived limitation resulted from pre-existing resistance mutations in SPase rather than intrinsic insensitivity. Specifically, resistant bacteria (including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) possess a conserved proline residue (Pro29 in S. aureus, Pro84 in E. coli) in the SPase substrate-binding cleft that dramatically reduces arylomycin binding affinity. When this proline is substituted with serine (the residue found in sensitive S. epidermidis), these pathogens become highly sensitive to arylomycin A2 [1]. This discovery fundamentally altered the perception of arylomycin A2's spectrum, revealing its latent broad-spectrum potential against diverse bacteria lacking this specific mutation.

The therapeutic significance of arylomycin A2 extends beyond its direct activity. Its structure serves as a pharmacophore blueprint for generating synthetic derivatives with enhanced properties. Optimization efforts have yielded compounds like arylomycin C16 (MIC 0.25 μg/mL against S. epidermidis) and the advanced analog G0775, which exhibits nanomolar potency against multidrug-resistant Gram-negative pathogens by penetrating the outer membrane and evading efflux mechanisms [7] [9]. These developments validate SPase as a druggable target and position arylomycin-derived scaffolds at the forefront of next-generation antibiotic development targeting the increasingly threatened bacterial secretion pathway.

Table 3: Spectrum of Activity and Resistance Mechanisms of Arylomycin A2

Bacterial Species/StrainMIC (μg/mL)Resistance MechanismSensitivity with SPase Mutation
Staphylococcus epidermidis (wild-type)0.058 - 0.235None (sensitive)Naturally sensitive
Staphylococcus aureus (wild-type)>256Pro29 in SPaseMIC drops to 1-4 μg/mL (P29S mutation)
Escherichia coli (wild-type)>256Pro84 in SPaseMIC drops to 4-16 μg/mL (P84S mutation)
Pseudomonas aeruginosa (wild-type)>256Pro84 in SPaseMIC drops to 2-8 μg/mL (P84S mutation)
Streptococcus pneumoniae0.5 - 2None characterizedNaturally sensitive

The resistance barrier associated with arylomycin A2 appears relatively high. Laboratory selection experiments with S. epidermidis yielded resistant mutants at low frequency (approximately 4 per 10⁹ cells). These mutants primarily harbored single point mutations in SPase (S29P or S31P), conferring 32-fold to >256-fold reduced susceptibility without apparent growth defects [1]. Biochemical analysis confirmed these mutations directly reduce arylomycin binding affinity (KD increases from nanomolar to micromolar range). Crucially, the dominance of target-based resistance mutations suggests limited alternative resistance mechanisms and supports the potential for combination therapies to suppress resistance development. Furthermore, the discovery that "naturally resistant" pathogens actually possess pre-existing resistance mutations raises the intriguing possibility that other natural product scaffolds with latent broad-spectrum activity may have been overlooked historically due to similar resistance mechanisms [1].

Properties

Product Name

Arylomycin A2

IUPAC Name

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

Molecular Formula

C42H60N6O11

Molecular Weight

825.0 g/mol

InChI

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1

InChI Key

YFSXYWAZCKMYJN-JBBOGOJTSA-N

Synonyms

arylomycin A2
arylomycin B2

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.